molecular formula C6H8O4 B3003395 Methyl 4-oxotetrahydrofuran-2-carboxylate CAS No. 98136-12-0

Methyl 4-oxotetrahydrofuran-2-carboxylate

Cat. No.: B3003395
CAS No.: 98136-12-0
M. Wt: 144.126
InChI Key: WUHVSNZGUSYYOW-UHFFFAOYSA-N
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Description

Methyl 4-oxotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a carboxylate ester and a ketone functional group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxotetrahydrofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable oxidizing agent to introduce the ketone functionality, followed by esterification with methanol to form the carboxylate ester . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield methyl 4-hydroxytetrahydrofuran-2-carboxylate, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • MOTC serves as a crucial building block in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its functional groups that facilitate chemical reactions .
  • Pharmaceutical Industry
    • The compound is employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for the modification and development of new therapeutic agents .
  • Agrochemicals
    • MOTC is significant in the production of agrochemical active substances. Its synthesis can be achieved through efficient processes that make it suitable for large-scale production, thereby enhancing agricultural productivity .

MOTC exhibits notable biological properties, particularly in cancer research:

  • Antitumor Activity
    • Studies have indicated that derivatives of MOTC show significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated lower IC50 values compared to standard chemotherapy agents like temozolomide, suggesting enhanced antitumor potential.
    CompoundCell LineIC50 (μmol/mL)
    IIIaHL-6012.11
    IIIbHL-603.24
    IVaHL-602.80
    TemozolomideHL-60>80
  • Enzyme Inhibition
    • Research has shown that MOTC acts as an inhibitor of fatty acid synthase (FASN), which is critical in various cancer models. This inhibition can lead to decreased mitochondrial function and increased oxidative stress in cells, highlighting its potential use in targeting metabolic pathways in cancer therapy.

Case Studies

  • Study on Antitumor Effects : A comprehensive study investigated the effects of MOTC-related compounds on human solid tumor cell lines, revealing that esters derived from MOTC exhibited more potent antitumor activity than traditional chemotherapy agents.
  • Mitochondrial Function Research : Another study focused on the impact of MOTC-like compounds on mitochondrial function, demonstrating their ability to impair cellular viability through oxidative stress mechanisms.

Mechanism of Action

The mechanism of action of methyl 4-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydrofuran-2-carboxylate: Similar in structure but lacks the ketone group, leading to different reactivity and applications.

    Tetrahydrofuran-2-carboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification.

    4-Hydroxytetrahydrofuran-2-carboxylate: A reduced form of the compound with a hydroxyl group instead of a ketone.

Uniqueness

Methyl 4-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both a ketone and an ester functional group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Biological Activity

Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS Number: 98136-12-0) is an organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring, a ketone, and a carboxylate group. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

  • Molecular Formula : C7_{7}H10_{10}O3_{3}
  • Molecular Weight : Approximately 144.13 g/mol
  • Structure : The presence of the tetrahydrofuran ring contributes to its reactivity and versatility in organic synthesis.

Biological Applications

This compound has been identified as a precursor for the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its high gastrointestinal absorption characteristics make it suitable for biological applications, enhancing its potential as an active pharmaceutical ingredient (API) and an agrochemical precursor.

1. Pharmaceutical Applications

Research indicates that this compound may interact with biological targets such as enzymes and receptors, influencing various biological pathways. Its structural similarities with other biologically active compounds suggest potential therapeutic effects.

A notable study explored the compound's interactions with fatty-acid synthase (FASN), revealing that derivatives of the compound could inhibit FASN activity, which is crucial in cancer metabolism . Such inhibition may lead to decreased viability of cancer cells by disrupting lipid synthesis pathways.

2. Agrochemical Applications

In agrochemicals, this compound serves as an important intermediate for synthesizing active substances that can enhance crop protection and growth. Its efficient synthesis process allows for large-scale production, making it economically viable for agricultural use.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

Study Biological Activity Findings
Gastrointestinal AbsorptionHigh absorption characteristics suitable for oral bioavailability.
Inhibition of FASNImpaired mitochondrial function and reduced cell viability in cancer models.
Growth Promotion of E. coliIncreased growth by approximately 44%, indicating potential significance in microbiological applications.

Case Study 1: FASN Inhibition

In a study focusing on the effects of this compound derivatives on FASN, researchers found that these compounds could significantly impair mitochondrial function and increase oxidative stress in cancer cells. The study concluded that targeting FASN with these derivatives could be a promising strategy for cancer treatment due to their ability to disrupt lipid metabolism .

Case Study 2: Microbiological Activity

Another investigation assessed the impact of a γ-lactone derivative derived from this compound on E. coli growth. The results demonstrated a notable increase in bacterial growth, suggesting potential applications in biotechnology and microbiology .

Properties

IUPAC Name

methyl 4-oxooxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVSNZGUSYYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-12-0
Record name methyl 4-oxooxolane-2-carboxylate
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